molecular formula C21H18ClN5O B11026961 4-(2-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(2-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11026961
M. Wt: 391.9 g/mol
InChI Key: GNRTUVPLSUXAAA-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound is characterized by its unique structure, which includes a chlorophenyl group, an indole moiety, and a pyrimido-triazine core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Chlorophenyl Group Introduction: The chlorophenyl group can be introduced via electrophilic aromatic substitution.

    Pyrimido-triazine Core Construction: The core structure can be built using cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at various sites, potentially altering the electronic properties of the compound.

    Substitution: Substitution reactions, especially nucleophilic substitutions, can modify the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Lacks the methyl group at position 8.

    4-(2-chlorophenyl)-2-(1H-indol-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Lacks the dihydro moiety in the indole ring.

Uniqueness

The presence of the methyl group and the dihydro-indole moiety in 4-(2-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one may confer unique chemical and biological properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C21H18ClN5O

Molecular Weight

391.9 g/mol

IUPAC Name

4-(2-chlorophenyl)-2-(2,3-dihydroindol-1-yl)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H18ClN5O/c1-13-12-18(28)27-19(15-7-3-4-8-16(15)22)24-20(25-21(27)23-13)26-11-10-14-6-2-5-9-17(14)26/h2-9,12,19H,10-11H2,1H3,(H,23,24,25)

InChI Key

GNRTUVPLSUXAAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)N3CCC4=CC=CC=C43)C5=CC=CC=C5Cl

Origin of Product

United States

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